1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Description
This compound features a benzo[d]thiazole core substituted with an ethyl group at position 4, linked to a piperazine ring via a methylene bridge. The ethanone moiety is further substituted with a 4-(methylsulfonyl)phenyl group.
Properties
IUPAC Name |
1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-3-17-5-4-6-19-21(17)23-22(29-19)25-13-11-24(12-14-25)20(26)15-16-7-9-18(10-8-16)30(2,27)28/h4-10H,3,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMQETKZIQQDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a piperazine ring and a thiazole moiety, which are known to enhance pharmacological properties. This article explores the biological activities associated with this compound, including its anticancer and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.6 g/mol. The structural complexity includes:
- Piperazine Ring : Known for various pharmacological activities.
- Thiazole Moiety : Associated with antimicrobial and anticancer properties.
- Methylsulfonyl Group : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For example, it demonstrated potent activity against HeLa, A549, and SGC-7901 cell lines. The mechanism of action appears to involve apoptosis induction through modulation of apoptotic proteins.
| Cell Line | IC50 (µM) | Comparative Control (5-FU) | Selectivity Index |
|---|---|---|---|
| HeLa | 3.24 | 39.6% apoptosis rate | 23–46-fold higher |
| A549 | 10.96 | Comparable | Not specified |
| SGC-7901 | 2.96 | Five-fold stronger | Not specified |
The compound's ability to induce apoptosis was confirmed through Western blot analysis, showing increased Bax expression and decreased Bcl-2 levels over time, suggesting a promising profile for cancer treatment .
Antimicrobial Activity
The thiazole derivatives, including this compound, have shown notable antimicrobial properties against various bacterial strains. The inhibition of Mycobacterium tuberculosis DprE1 is particularly significant, as this enzyme is crucial for the biosynthesis of arabinogalactan in the mycobacterial cell wall .
Case Studies
- Antitumor Efficacy : In a study assessing the efficacy of related compounds, it was found that derivatives similar to this compound exhibited enhanced antitumor activity compared to standard chemotherapeutics like Methotrexate (MTX) and 5-Fluorouracil (5-FU). The selectivity for tumor cells over normal cells indicates a favorable therapeutic index .
- Neuroprotective Effects : Another investigation into related compounds indicated that they could mitigate glutamine-induced neurotoxicity in PC12 cells, suggesting potential applications in neurodegenerative diseases .
The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:
- Apoptosis Induction : By modulating key proteins involved in the apoptotic pathway, the compound promotes cell death in cancerous cells.
- Inhibition of Enzymatic Activity : Targeting DprE1 disrupts essential biosynthetic pathways in bacteria, leading to growth inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness arises from the ethylbenzo[d]thiazole-piperazine core and methylsulfonylphenyl-ethanone substituent. Key comparisons include:
- Methylsulfonyl vs.
- Ethylbenzo[d]thiazole vs. Phenylsulfonyl : The ethylbenzo[d]thiazole core may confer greater π-π stacking and hydrophobic interactions compared to sulfonyl-substituted piperazines, which are more polar .
Pharmacological and Physicochemical Properties
- Anticancer Activity : Benzo[d]thiazole-piperazine analogs (e.g., 5j in ) show IC₅₀ values in the micromolar range against cancer cells, attributed to DNA intercalation or kinase inhibition. The methylsulfonyl group in the target compound may modulate these effects by altering electron distribution .
- Melting Points: Similar ethanone derivatives exhibit melting points of 123–177°C (e.g., 7e: 131–134°C; 7r: 175–177°C), suggesting the target compound’s thermal stability aligns with this range .
- Molecular Weight : Estimated at ~480–500 g/mol (based on analogs in and ), comparable to 5j (507.10 g/mol) and 7r (581.09 g/mol) .
Structure-Activity Relationships (SAR)
Q & A
Basic: What are the key considerations for synthesizing 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone?
Answer:
Synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole core followed by piperazine coupling. Critical steps include:
- Benzothiazole Formation: Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
- Piperazine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine ring to the benzothiazole moiety .
- Ethanone Functionalization: Introduction of the 4-(methylsulfonyl)phenyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
Optimization: Control reaction temperature (60–120°C), solvent polarity (DMF or THF), and catalyst (e.g., Pd(OAc)₂ for cross-coupling) to achieve >70% yield .
Basic: How is the molecular structure of this compound characterized?
Answer:
Use spectroscopic and chromatographic methods:
- NMR: ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., benzothiazole protons at δ 7.2–8.1 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
- HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 455) .
- X-ray Crystallography: Resolve 3D conformation, particularly piperazine ring puckering and sulfonyl group orientation .
Basic: What preliminary assays are used to assess its biological targets?
Answer:
- Receptor Binding Assays: Screen against serotonin (5-HT₃) or dopamine receptors due to structural similarity to piperazine-based ligands .
- Enzyme Inhibition: Test cyclooxygenase (COX) or kinase inhibition via fluorometric assays (IC₅₀ values) .
- Cell Viability: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .
Basic: How is preliminary toxicity evaluated for this compound?
Answer:
- In Vitro Hepatotoxicity: Incubate with HepG2 cells and measure ALT/AST release .
- Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG Binding: Patch-clamp assays to screen for cardiac ion channel interference .
Advanced: How do structural modifications influence its bioactivity?
Answer:
SAR Insights:
- Benzothiazole Substitution: Electron-withdrawing groups (e.g., -Cl) enhance receptor affinity but reduce solubility .
- Piperazine N-Substituents: Bulky groups (e.g., 4-methylphenyl) improve metabolic stability but may hinder blood-brain barrier penetration .
- Sulfonyl Group: Replacing methylsulfonyl with trifluoromethanesulfonyl increases COX-2 selectivity .
Method: Use parallel synthesis to generate analogs, followed by hierarchical clustering of bioactivity data .
Advanced: How to reconcile conflicting bioactivity data from structural analogs?
Answer:
- Meta-Analysis: Compare analogs with varying substituents (e.g., ethyl vs. methyl on benzothiazole) across multiple assays .
- Molecular Dynamics: Simulate ligand-receptor interactions to explain discrepancies (e.g., steric clashes in 4-ethyl vs. 4-chloro derivatives) .
- Dose-Response Curves: Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
Advanced: What methodologies elucidate its mechanism of action?
Answer:
- Kinetic Studies: Stopped-flow spectroscopy to measure binding kinetics (e.g., kₒₙ/kₒff rates for 5-HT₃ receptor) .
- CRISPR Knockout Models: Delete candidate targets (e.g., COX-2) in cell lines to confirm pathway involvement .
- Metabolomics: LC-MS profiling to identify downstream metabolites (e.g., sulfone oxidation products) .
Advanced: How can computational tools predict its synthetic feasibility?
Answer:
- Retrosynthesis Software: Use AiZynthFinder or Chematica to propose viable routes .
- DFT Calculations: Optimize transition states for key steps (e.g., piperazine coupling energy barriers) .
- Machine Learning: Train models on reaction databases to predict yields based on solvent/catalyst combinations .
Advanced: What strategies improve its stability during storage?
Answer:
- Lyophilization: Formulate as a lyophilized powder to prevent hydrolysis of the sulfonyl group .
- Excipient Screening: Add antioxidants (e.g., BHT) to mitigate oxidation in DMSO stocks .
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Advanced: How to address spectral data inconsistencies during characterization?
Answer:
- Variable Temperature NMR: Resolve overlapping signals (e.g., piperazine CH₂) by cooling to −40°C .
- 2D-COSY/HSQC: Assign ambiguous peaks (e.g., benzothiazole vs. phenyl protons) .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to track carbon environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
